molecular formula C13H17NO B085414 4'-Piperidinoacetophenone CAS No. 10342-85-5

4'-Piperidinoacetophenone

Cat. No. B085414
CAS RN: 10342-85-5
M. Wt: 203.28 g/mol
InChI Key: JCMZZYSPSGHBNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has provided insights into the synthesis of 4'-Piperidinoacetophenone and related compounds. For instance, the synthesis of related piperidine derivatives involves substitution reactions and is characterized by spectroscopic techniques. The structures of these compounds are often confirmed by single crystal X-ray diffraction studies, which reveal that the piperidine ring adopts a chair conformation. The crystal structure is stabilized by various intermolecular interactions, and the synthesis process affords reasonable overall yields (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of 4'-Piperidinoacetophenone derivatives has been extensively analyzed. Single crystal X-ray diffraction studies show that these compounds often exhibit chair conformations in their piperidine rings. The structures are further stabilized by hydrogen bonds and π···π interactions. Density functional theory (DFT) calculations help optimize structural coordinates, aligning with experimental findings and highlighting the molecule's electronic parameters (Karthik et al., 2021).

Chemical Reactions and Properties

4'-Piperidinoacetophenone undergoes various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. These reactions include amidation, Friedel-Crafts acylation, and hydration. The compounds synthesized through these processes are characterized by NMR spectroscopy, providing insights into their chemical structures and potential applications (Zheng Rui, 2010).

Physical Properties Analysis

The physical properties of 4'-Piperidinoacetophenone derivatives, such as thermal stability, are studied using techniques like thermogravimetric analysis. These studies reveal that the compounds are stable over a specific temperature range, indicating their potential suitability for various applications. The crystallographic studies provide additional insights into the compound's physical characteristics, including its conformation and intermolecular interactions (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 4'-Piperidinoacetophenone derivatives are closely linked to their structure and synthesis. Research into these properties includes the examination of their reactivity, potential as intermediates in drug discovery, and their role in the synthesis of compounds with antimicrobial activities. These studies are crucial for understanding the broader applications of these compounds in chemical synthesis and pharmaceutical development (Zheng Rui, 2010).

Scientific Research Applications

  • Gastric Antisecretory Agents : A study described the development of 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as potent oral gastric antisecretory agents in rats. This research is significant in the context of peptic ulcer disease treatment (Scott et al., 1983).

  • Antipsychotic Neuroleptics : Research from Janssen Pharmaceutica highlighted the relationship between the chemical structure of 4-phenyl-piperidines and propiophenones (which includes compounds like 4'-Piperidinoacetophenone) and their pharmacological properties, particularly in antipsychotic neuroleptics (Sulman, 1970).

  • Antimicrobial Activity : A study on the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives indicated significant antimicrobial properties against pathogenic bacteria and fungi (Mallesha & Mohana, 2014).

  • Analgesic/Neuroleptic Activity : Research on N-butyrophenone prodine-like compounds, which are related to 4'-Piperidinoacetophenone, showed combined analgesic and neuroleptic activity. These compounds were evaluated for their interaction with opioid and dopamine receptors (Iorio, Reymer, & Frigeni, 1987).

  • Narcotic Analgesic Detection : A study provided a method for detecting pethidine, a narcotic analgesic, in body fluids using gas chromatography-tandem mass spectrometry, employing 4'-Piperidinoacetophenone as an internal standard (Ishii et al., 2003).

  • Monoamine Transporter Inhibitors : Research on 4-(4-Chlorophenyl)piperidine analogues, similar to 4'-Piperidinoacetophenone, indicated their potential as dopamine transporter/norepinephrine transporter (DAT/NET) selective ligands and as broad-spectrum transporter inhibitors. This is relevant in the context of depression treatment (He et al., 2005).

  • Selective Estrogen Receptor Modulators : A study on the discovery and synthesis of novel compounds related to 4'-Piperidinoacetophenone described their role as selective estrogen receptor modulators (SERMs) with potential implications in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).

  • Optical and Structural Studies : A research focusing on the thermal, optical, etching, and structural studies of a compound derived from 4'-Piperidinoacetophenone emphasized its potential in materials science and molecular design (Karthik et al., 2021).

  • Antihistamines and Leukotriene D4 Antagonists : The development of novel chromone derivatives connected to a piperidine structure similar to 4'-Piperidinoacetophenone showcased their utility as antihistaminic and antiasthmatic agents (Zhang et al., 1995).

  • Anticonvulsant Activities : A study on the synthesis and evaluation of anticonvulsant activities of some bis Mannich bases and corresponding piperidinols related to 4'-Piperidinoacetophenone revealed their protective properties against seizures (Gul, Caliş, & Vepsalainen, 2002).

Safety And Hazards

4’-Piperidinoacetophenone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation occurs .

properties

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMZZYSPSGHBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074433
Record name 4'-Piperidinoacetophenone
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Piperidinoacetophenone

CAS RN

10342-85-5
Record name 4′-Piperidinoacetophenone
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Record name 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one
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Record name 10342-85-5
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Record name 4'-Piperidinoacetophenone
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Record name 1-[4-(piperidin-1-yl)phenyl]ethan-1-one
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Synthesis routes and methods

Procedure details

without solvents (e.g. B. G. Kresze and H. Goetz, Chem. Berichte 90, 2161, 2174 (1957)), reaction of p-bromoacetophenone with piperidine under reflux with 19% yields of 1-(4-piperidinophenyl)ethanone; or
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
… Viability was measured before compound addition, and 1, 2, 4, 8 and 16 h after addition of either 4‐nitroacetophenone or 4‐piperidinoacetophenone at the indicated concentrations. …
Number of citations: 54 academic.oup.com
A Ishii, M Tanaka, R Kurihara… - … of chromatography B, 2003 - Elsevier
… Pethidine and 4′-piperidinoacetophenone (internal standard) were extracted from body fluids with Bond Elut C 18 columns; the recoveries were above 85% for both compounds. The …
Number of citations: 33 www.sciencedirect.com
JP Singh, M Dulawat, N Jaitawat, SS Chundawat… - 2012 - nopr.niscpr.res.in
… Under the frame-work of “Green Chemistry” an environmentally benign solvent free synthesis18 of chalcones has been developed by condensing 4piperidinoacetophenone and …
Number of citations: 11 nopr.niscpr.res.in
H Kataoka, S Horiyama, M Yamaki, H Oku… - Biological and …, 2002 - jstage.jst.go.jp
… We also reported the COX-1 inhibitory effect of the 4-piperidinoacetophenone oxime (POx), 4-morpholinoacetophenone oxime (M-Ox) and their Oacetyl derivatives (P-Ox-Ac or M-Ox-Ac)…
Number of citations: 80 www.jstage.jst.go.jp
RA Johnson, ME Herr, HC Murray… - The Journal of …, 1992 - ACS Publications
… Oxygenation of 4-methylene-l-(ptoluenesulfonyDpiperidine (12) gave 4-hydroxy-4-(hydroxymethyl)-l-(p-toluenesulfonyl)piperidine (14) and of 4-piperidinoacetophenone (13) gave 4-(4-…
Number of citations: 40 pubs.acs.org
T KATAGI, H KATAOKA, Y KONISHI… - Chemical and …, 1996 - jstage.jst.go.jp
… Of the two isoforms of cyclooxygenase (COX-1 and COX-2), COX-1 activity was inhibited by oxime-2 and 4"-piperidinoacetophenone oxime (oxime-3) with IC, values of 50 and 130 pN, …
Number of citations: 13 www.jstage.jst.go.jp
SK Evans, AA Pearce, PK Ibezim… - Chemical biology & …, 2010 - Wiley Online Library
… On the other hand, 4-bromoacetophenone and 4-piperidinoacetophenone had very little … that 4-bromoacetophenone and 4-piperidinoacetophenone interfere with flagellar function. …
Number of citations: 4 onlinelibrary.wiley.com
H Guo, MA Tapsak, WP Weber - Macromolecules, 1995 - ACS Publications
… carried out Ru-catalyzed copolymerization reactions between 4-piperidinoacetophenone, 4-… are ortho to the carbonyl group of 4-piperidinoacetophenone, 4-morpholinoacetophenone, 4-…
Number of citations: 43 pubs.acs.org
H Bader, AR Hansen, FJ McCarty - The Journal of Organic …, 1966 - ACS Publications
… of additional by-products due tothe presence of dimethylamine, such as formation of 4dimethylaminoacetophenone (isolated in 4.3% yield) together with the 4-piperidinoacetophenone …
Number of citations: 91 pubs.acs.org
RS Varma, B Ali, SS Parmar… - Journal of Medicinal …, 1970 - ACS Publications
Substituted/3-amino ketones (Table I) have elicited a variety of physiological responses; various workers have demonstrated that compounds of this type possess antispasmodic, 2, 3 …
Number of citations: 6 pubs.acs.org

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